5-(Dicyclopropylmethyl)imidazolidine-2,4-dione
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Overview
Description
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with two ketone groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of dicyclopropylmethylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4,5-trione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation: Imidazolidine-2,4,5-trione
Reduction: Imidazolidine-2,4-diol
Substitution: Various N-substituted imidazolidine derivatives
Scientific Research Applications
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and antibacterial agent.
Materials Science: It is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to voltage-gated sodium channels, thereby modulating their activity and reducing neuronal excitability . This mechanism is particularly relevant in the context of its anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in medicinal chemistry as a hydantoin derivative.
Imidazolidine-2,4-dione: A simpler analog that serves as a building block for various derivatives.
Uniqueness
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(dicyclopropylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c13-9-8(11-10(14)12-9)7(5-1-2-5)6-3-4-6/h5-8H,1-4H2,(H2,11,12,13,14) |
InChI Key |
XLNUZMKHOVTEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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